2-(2,2,2-Trifluoroethoxy)ethanamine
Overview
Description
2-(2,2,2-Trifluoroethoxy)ethanamine is an organic compound characterized by the presence of a trifluoroethoxy group attached to an ethanamine backbone. This compound is of interest due to its unique chemical properties imparted by the trifluoromethyl group, which can influence its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Nucleophilic Substitution Reaction: One common method for synthesizing 2-(2,2,2-Trifluoroethoxy)ethanamine involves the nucleophilic substitution of 2,2,2-trifluoroethanol with an appropriate amine precursor. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, forming the alkoxide intermediate, which then reacts with the amine.
Reductive Amination: Another method involves the reductive amination of 2,2,2-trifluoroacetaldehyde with an amine. This process typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic substitution reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as distillation and recrystallization is also common to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2-(2,2,2-Trifluoroethoxy)ethanamine can undergo oxidation reactions to form corresponding oxides or imines. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of this compound can lead to the formation of amines or alcohols, depending on the specific conditions and reagents used. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The trifluoroethoxy group can participate in substitution reactions, where the trifluoromethyl group can be replaced by other functional groups. Common reagents for these reactions include halogens and organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents).
Major Products Formed
Oxidation: Formation of oxides or imines.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(2,2,2-Trifluoroethoxy)ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties imparted by the trifluoromethyl group.
Mechanism of Action
The mechanism of action of 2-(2,2,2-Trifluoroethoxy)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
2-(2,2,2-Trifluoroethoxy)ethanol: Similar structure but with a hydroxyl group instead of an amine.
2-(2,2,2-Trifluoroethoxy)ethylamine: Similar structure but with an ethylamine backbone.
2-(2,2,2-Trifluoroethoxy)acetic acid: Similar structure but with a carboxylic acid group.
Uniqueness
2-(2,2,2-Trifluoroethoxy)ethanamine is unique due to the presence of both the trifluoroethoxy group and the ethanamine backbone, which confer distinct chemical properties and reactivity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it valuable in various applications where these properties are desired.
Properties
IUPAC Name |
2-(2,2,2-trifluoroethoxy)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F3NO/c5-4(6,7)3-9-2-1-8/h1-3,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJKUXHKKBUXJMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105939-65-9 | |
Record name | 105939-65-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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